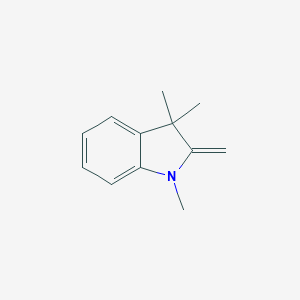

1,3,3-Trimethyl-2-methyleneindoline

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-2-methyleneindoline can be synthesized from 2,3,3-trimethylindolenine and dimethyl carbonate . The reaction involves heating the reactants under controlled conditions to achieve a high conversion rate and yield . Another method involves the use of squaric acid and ethyl l-lactate as solvents, with microwave irradiation to speed up the reaction .

Industrial Production Methods: In industrial settings, the compound is typically produced by heating 2,3,3-trimethylindolenine with dimethyl carbonate at elevated temperatures and pressures . The reaction is carried out in a controlled environment to ensure high purity and yield .

化学反应分析

Types of Reactions: 1,3,3-Trimethyl-2-methyleneindoline undergoes various chemical reactions, including:

Cycloaddition reactions: Used in the synthesis of complex organic molecules.

Preparation of red photochromic dyes: Involves the reaction with specific reagents to produce dyes that change color under different lighting conditions.

Synthesis of photochromic homopolymers: Utilizes ring-opening metathesis polymerization to create polymers with photochromic properties.

Common Reagents and Conditions:

Cycloaddition reactions: Typically involve the use of dienes or dienophiles under controlled temperature and pressure.

Photochromic dye preparation: Requires specific dyes and solvents, often under reflux conditions.

Photochromic polymer synthesis: Involves catalysts and specific monomers under polymerization conditions.

Major Products:

Red photochromic dyes: Used in various optical applications.

Photochromic homopolymers: Employed in the development of advanced materials with light-responsive properties.

科学研究应用

Chemical Properties and Structure

1,3,3-Trimethyl-2-methyleneindoline (CAS Number: 118-12-7) is characterized by its unique indoline structure, which contributes to its reactivity and utility in various chemical processes. Its molecular formula is , and it possesses a molecular weight of approximately 173.26 g/mol. The compound can be synthesized through several methods, including cycloaddition reactions and the methylation of indole derivatives .

Synthesis and Reactivity

The compound serves as a valuable reactant in organic synthesis:

- Cycloaddition Reactions : this compound participates in cycloaddition reactions to form diverse products, including spiro compounds and other heterocycles. For instance, it has been used to synthesize diastereoisomers of spiro-indolines through cycloaddition with various dipolarophiles .

- Preparation of Photochromic Dyes : It is also utilized in the preparation of photochromic dyes. These dyes change color upon exposure to light and have applications in smart materials and sensors .

Photochemical Applications

This compound exhibits interesting photochemical properties:

- Photoswitching : The compound acts as a photoswitch due to its ability to undergo structural changes upon light exposure. This property is critical for applications in molecular electronics and photonic devices .

- Thermochromic Properties : In addition to photochromism, it demonstrates thermochromic behavior, where the color changes with temperature variations. This characteristic can be exploited in temperature-sensitive materials .

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

- Synthesis of Polymers : It can be employed as a monomer for the synthesis of photochromic homopolymers via ring-opening polymerization techniques. These polymers find use in coatings and films that require reversible color changes .

- Development of Advanced Coatings : The incorporation of this compound into coatings can enhance their functionality by providing stimuli-responsive features .

Case Studies

Several studies highlight the practical applications of this compound:

- Undergraduate Laboratory Experiment : A study demonstrated the synthesis of 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] from this compound in an educational setting. Students engaged in hands-on synthesis while learning about the relationship between molecular structure and function .

- Cycloaddition Studies : Research involving the cycloaddition of this compound with diphenyl compounds showcased its ability to form complex structures with potential applications in drug design and development .

作用机制

The mechanism of action of 1,3,3-Trimethyl-2-methyleneindoline involves its ability to undergo cycloaddition reactions and photochromic transformations . The compound interacts with specific molecular targets, leading to changes in its chemical structure and properties under different conditions . These interactions are mediated by the compound’s unique molecular structure, which allows it to participate in various chemical reactions .

相似化合物的比较

- 2,3,3-Trimethylindolenine

- 1,2,3,3-Tetramethyl-3H-indolium iodide

- 5-Chloro-2-methylene-1,3,3-trimethylindoline

Uniqueness: 1,3,3-Trimethyl-2-methyleneindoline is unique due to its ability to participate in a wide range of chemical reactions, including cycloaddition and photochromic transformations . Its clear red liquid form and high reactivity make it a valuable compound in various scientific and industrial applications .

生物活性

1,3,3-Trimethyl-2-methyleneindoline (TMI) is a compound belonging to the indoline family, notable for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound can be synthesized through various methods, often involving reactions with alkylating agents or through condensation reactions with aldehydes. The compound's structure allows for significant versatility in chemical modifications, facilitating the exploration of various biological applications.

Antimicrobial Properties

Research has indicated that TMI exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways. For instance:

- Bacterial Strains : TMI has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Infections : Studies have reported its efficacy against common fungal strains, suggesting potential use in antifungal therapies.

Anticancer Properties

TMI has garnered attention for its anticancer properties , particularly as a potential therapeutic agent in oncology. The following findings highlight its biological activity:

- Cytotoxicity : In vitro studies have demonstrated that TMI exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and SMMC-7721 (liver cancer) with IC50 values ranging from 0.24 to 1.18 μM .

- Mechanism of Action : TMI appears to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is likely due to its interaction with tubulin, inhibiting cell proliferation by binding to the colchicine site on tubulin .

Case Studies

Several case studies have explored the biological activity of TMI:

-

Study on Cytotoxic Effects :

- A study evaluated TMI's effects on the HL-60 cell line, revealing significant cytotoxicity and induction of apoptosis.

- The mechanism was linked to the modulation of tubulin acetylation and disruption of microtubule dynamics.

-

Antimicrobial Efficacy :

- Another investigation examined TMI's antimicrobial properties against clinical isolates of bacteria and fungi.

- Results indicated a broad spectrum of activity, with notable potency against multidrug-resistant strains.

The mechanisms through which TMI exerts its biological effects include:

- Enzyme Inhibition : TMI interacts with specific enzymes involved in cell proliferation and metabolism.

- Fluorescence Quenching : The compound acts as a fluorescence quencher, which can be utilized in biochemical assays for monitoring cellular processes.

Data Summary

| Biological Activity | Target Organisms/Cell Lines | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Membrane disruption |

| Escherichia coli | Not specified | Metabolic inhibition | |

| Fungal strains | Not specified | Cell wall synthesis inhibition | |

| Anticancer | MCF-7 | 0.24 | Cell cycle arrest |

| SW480 | 0.68 | Apoptosis induction | |

| SMMC-7721 | 1.18 | Tubulin inhibition |

属性

IUPAC Name |

1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-8H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKGBOUHWYFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051596 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-12-7 | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fischer's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-Trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。